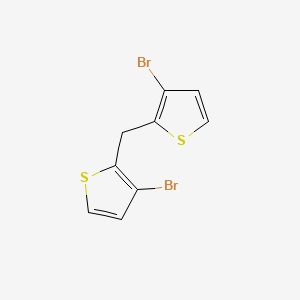![molecular formula C6H14O3 B14703858 [(2-Methylbutan-2-yl)peroxy]methanol CAS No. 17742-79-9](/img/structure/B14703858.png)
[(2-Methylbutan-2-yl)peroxy]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methylbutan-2-yl)peroxy]methanol is an organic compound characterized by the presence of a peroxy group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylbutan-2-yl)peroxy]methanol typically involves the reaction of 2-methyl-2-butanol with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is subsequently converted to the desired peroxy compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using hydrogen peroxide and suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Methylbutan-2-yl)peroxy]methanol undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: The compound can be reduced to form 2-methyl-2-butanol and methanol.
Substitution: The peroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized organic compounds.
Reduction: 2-Methyl-2-butanol and methanol.
Substitution: Substituted organic compounds with different functional groups.
Applications De Recherche Scientifique
[(2-Methylbutan-2-yl)peroxy]methanol has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential therapeutic applications due to its oxidative properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(2-Methylbutan-2-yl)peroxy]methanol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include the activation of oxidative stress responses and the modulation of redox-sensitive signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl hydroperoxide
- Cumene hydroperoxide
- Methyl ethyl ketone peroxide
Comparison
[(2-Methylbutan-2-yl)peroxy]methanol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxy compounds. Its branched alkyl group provides steric hindrance, influencing its reactivity and making it suitable for specific applications where other peroxy compounds may not be as effective.
Propriétés
Numéro CAS |
17742-79-9 |
|---|---|
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
2-methylbutan-2-ylperoxymethanol |
InChI |
InChI=1S/C6H14O3/c1-4-6(2,3)9-8-5-7/h7H,4-5H2,1-3H3 |
Clé InChI |
ATZOJTMZIMSDJV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OOCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)
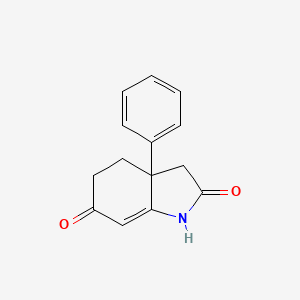
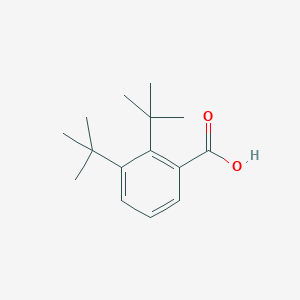
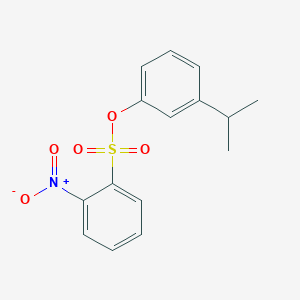
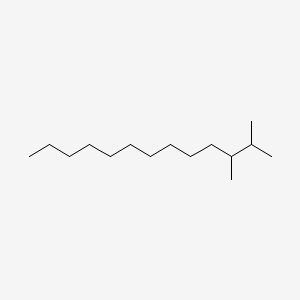
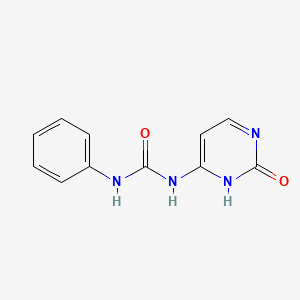
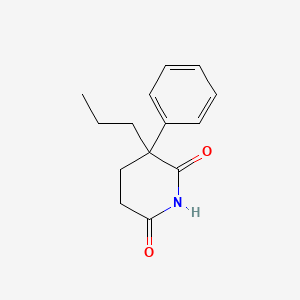
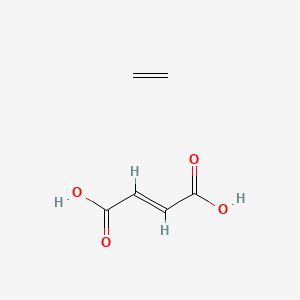

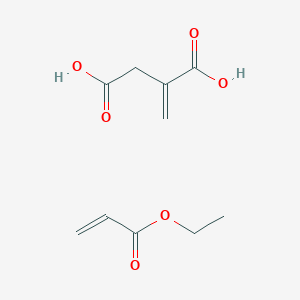
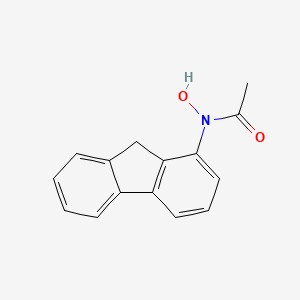
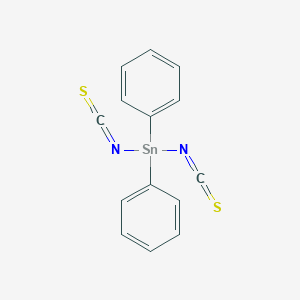
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
